molecular formula C20H18N4O4S2 B10979569 2-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide

2-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B10979569
M. Wt: 442.5 g/mol
InChI Key: WWIRCIQNJCGBIQ-UHFFFAOYSA-N
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Description

2-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide is a complex organic compound that features a unique combination of functional groups, including an imidazolidinone ring, a methoxyphenyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 4-methoxybenzylamine with phosgene to form the corresponding isocyanate, which is then reacted with thiophene-2-carboxylic acid to yield the desired product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced imidazolidinone compounds, and substituted thiazole derivatives .

Scientific Research Applications

2-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H18N4O4S2

Molecular Weight

442.5 g/mol

IUPAC Name

2-[1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C20H18N4O4S2/c1-28-13-6-4-12(5-7-13)10-24-18(26)14(22-20(24)27)9-17(25)23-19-21-15(11-30-19)16-3-2-8-29-16/h2-8,11,14H,9-10H2,1H3,(H,22,27)(H,21,23,25)

InChI Key

WWIRCIQNJCGBIQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C(NC2=O)CC(=O)NC3=NC(=CS3)C4=CC=CS4

Origin of Product

United States

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